molecular formula C14H19BrF2N4O B4376519 2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE

2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE

Cat. No.: B4376519
M. Wt: 377.23 g/mol
InChI Key: NSMWWUXNWXYQEH-UHFFFAOYSA-N
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Description

2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE is a complex organic compound with a unique structure that includes a pyrazole ring, a piperazine ring, and various substituents such as bromine, cyclopropyl, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid.

    Introduction of the Bromine and Cyclopropyl Groups: The bromine and cyclopropyl groups can be introduced through a halogenation reaction and a subsequent cyclopropanation reaction. These reactions may require reagents such as N-bromosuccinimide (NBS) and diazomethane, respectively.

    Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced through a difluoromethylation reaction using reagents like difluoromethyl iodide and a base such as potassium carbonate.

    Formation of the Piperazine Ring: The piperazine ring can be formed through a nucleophilic substitution reaction involving a suitable amine and a dihaloalkane. The reaction conditions may include the use of a solvent like dichloromethane and a base such as triethylamine.

    Final Coupling Reaction: The final step involves coupling the pyrazole and piperazine rings through an acylation reaction using an acyl chloride derivative. The reaction conditions may include the use of a solvent like tetrahydrofuran (THF) and a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of high-throughput screening techniques can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reaction may lead to the formation of corresponding oxides or ketones.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride. The reduction reaction may result in the formation of corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, particularly at the bromine and difluoromethyl positions. Common reagents for substitution reactions include nucleophiles such as sodium azide or potassium cyanide.

    Coupling: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids. These reactions can lead to the formation of biaryl derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; solvents like water or acetone; temperatures ranging from room temperature to reflux.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvents like ether or ethanol; temperatures ranging from 0°C to room temperature.

    Substitution: Sodium azide, potassium cyanide; solvents like dimethyl sulfoxide (DMSO) or acetonitrile; temperatures ranging from room temperature to reflux.

    Coupling: Palladium catalysts, boronic acids; solvents like tetrahydrofuran (THF) or toluene; temperatures ranging from room temperature to reflux.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may yield alcohols or amines, substitution may yield azides or nitriles, and coupling may yield biaryl derivatives.

Scientific Research Applications

2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique structure allows for the exploration of various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings. Its functional groups can impart specific properties, such as hydrophobicity or thermal stability, to the materials.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and tracking biomolecules.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules. Its reactivity and stability make it suitable for large-scale industrial applications.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis. Additionally, the compound may interact with cellular receptors, triggering signaling pathways that result in specific cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-{[4-bromo-5-cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid: This compound shares a similar pyrazole core and substituents but differs in the presence of an acetic acid group instead of a piperazine ring.

    3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also contains a pyrazole ring with difluoromethyl and carboxylic acid groups but lacks the bromine and cyclopropyl substituents.

    1-bromo-3-(difluoromethyl)-2-fluorobenzene: This compound contains a difluoromethyl group and bromine substituent but differs in the presence of a benzene ring instead of a pyrazole ring.

Uniqueness

2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE is unique due to its combination of functional groups and ring systems The presence of both a pyrazole and piperazine ring, along with bromine, cyclopropyl, and difluoromethyl substituents, imparts specific chemical and biological properties that distinguish it from similar compounds

Properties

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-1-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrF2N4O/c1-19-4-6-20(7-5-19)10(22)8-21-13(9-2-3-9)11(15)12(18-21)14(16)17/h9,14H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWWUXNWXYQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=C(C(=N2)C(F)F)Br)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrF2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE
Reactant of Route 2
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2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE
Reactant of Route 3
Reactant of Route 3
2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE
Reactant of Route 4
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2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE
Reactant of Route 5
Reactant of Route 5
2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE
Reactant of Route 6
Reactant of Route 6
2-[4-BROMO-5-CYCLOPROPYL-3-(DIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-(4-METHYLPIPERAZINO)-1-ETHANONE

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